4-Fluoro-2-methoxycinnamic acid
Overview
Description
4-Fluoro-2-methoxycinnamic acid is a chemical compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.17 g/mol . The IUPAC name for this compound is (E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
. The compound has a rotatable bond count of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 196.17 g/mol . It has a computed XLogP3 value of 1.9 , indicating its lipophilicity. The compound has a topological polar surface area of 46.5 Ų , which can give an indication of its ability to permeate cell membranes.Scientific Research Applications
Analytical Methodologies and Quantification
4-Fluoro-2-methoxycinnamic acid, closely related to ferulic acid (4-hydroxy-3-methoxycinnamic acid), is significant in the plant world, especially in cell wall architecture. Its high antioxidant properties make it a potential candidate for various applications in the food industry, health, and cosmetics. Analytical methodologies for its quantification are crucial, particularly when extracting this compound from agricultural waste materials (Barberousse et al., 2008).
Biomedical Applications
The compound exhibits properties that could be beneficial against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Its antioxidant properties link it to several biological activities, which are critical for potential health benefits (Silva & Batista, 2017). In addition, ferulic acid derivatives, like this compound, have shown anticancer effects, particularly in inhibiting proliferation and inducing apoptosis in cancer cells (Hamdan et al., 2013).
Nutraceutical Applications
The compound is also explored for its therapeutic and nutraceutical applications. Its wide range of biologically useful properties has led to extensive testing for potential applications in treating and preventing chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
Antihyperglycemic Effects
Studies have demonstrated the antihyperglycemic effects of p-methoxycinnamic acid, a derivative of cinnamic acid, in normal and diabetic rats. These effects are attributed to increased insulin secretion and glycolysis, and decreased gluconeogenesis, indicating potential applications in diabetes management (Adisakwattana et al., 2005).
Photodegradation Studies
Investigations into the photodegradation of related compounds like 2-ethylhexyl 4-methoxycinnamate provide insights into the stability and environmental impacts of these compounds. Understanding their behavior under different conditions is crucial for their application in industries like sunscreen manufacturing (Gackowska et al., 2014).
Safety and Hazards
The safety data sheet for 4-Fluoro-2-methoxycinnamic acid suggests that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Properties
IUPAC Name |
(E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAPVFYKWHSEKG-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227241 | |
Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913699-84-0 | |
Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913699-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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